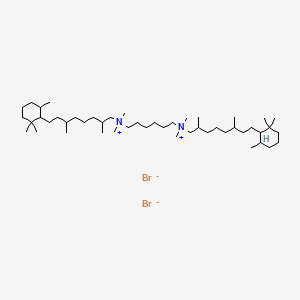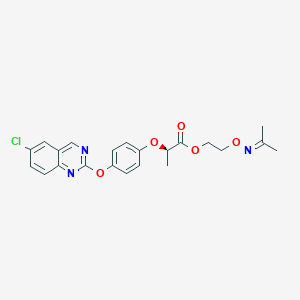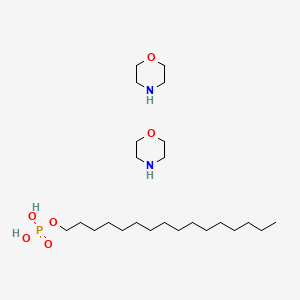
2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide is an organic compound with the molecular formula C16H15NOS It is known for its unique structure, which includes a sulfanyl group attached to a phenylprop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide typically involves the reaction of 4-methylthiophenol with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
科学的研究の応用
2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could be related to the modulation of inflammatory pathways.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
N-Arylcinnamamide derivatives: Investigated for their anti-inflammatory potential.
Uniqueness
2-(4-Methylphenyl)sulfanyl-3-phenylprop-2-enamide is unique due to its specific structural features, such as the sulfanyl group and the phenylprop-2-enamide backbone. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
73790-91-7 |
|---|---|
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfanyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NOS/c1-12-7-9-14(10-8-12)19-15(16(17)18)11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18) |
InChIキー |
DQEGXGSBWKTADQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC(=CC2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















